molecular formula C11H13BrO2 B13258968 1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)propan-1-one

1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)propan-1-one

Cat. No.: B13258968
M. Wt: 257.12 g/mol
InChI Key: PYDQCVXGCFCXNJ-UHFFFAOYSA-N
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Description

1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)propan-1-one is a brominated aromatic hydroxyketone with the molecular formula C₁₁H₁₃BrO₂ and a molecular weight of 238.24 g/mol . Its structure features a propan-1-one backbone attached to a substituted phenyl ring containing a hydroxyl group (-OH), a bromine atom, and two methyl groups at positions 2, 4, and 3, 6, respectively. This compound is synthesized via enzymatic deacylation using lipases (e.g., porcine pancreatic lipase or Candida cylindracea lipase) under controlled conditions in solvents like tetrahydrofuran (THF) or diisopropyl ether . Key physical properties include a melting point range of 118–120°C, as determined by NMR, IR, and mass spectrometry .

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

1-(3-bromo-6-hydroxy-2,4-dimethylphenyl)propan-1-one

InChI

InChI=1S/C11H13BrO2/c1-4-8(13)10-7(3)11(12)6(2)5-9(10)14/h5,14H,4H2,1-3H3

InChI Key

PYDQCVXGCFCXNJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C(=C1C)Br)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)propan-1-one typically involves the bromination of 2,4-dimethylphenol followed by a Friedel-Crafts acylation reaction. The bromination is carried out using bromine in the presence of a suitable solvent such as acetic acid. The resulting brominated product is then subjected to Friedel-Crafts acylation using propanoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the propanone side chain can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 1-(3-Bromo-6-oxo-2,4-dimethylphenyl)propan-1-one.

    Reduction: 1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)propan-1-ol.

    Substitution: 1-(3-Amino-6-hydroxy-2,4-dimethylphenyl)propan-1-one or 1-(3-Mercapto-6-hydroxy-2,4-dimethylphenyl)propan-1-one.

Scientific Research Applications

1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Propanones

Halogenated propan-1-one derivatives exhibit variations in reactivity and physicochemical properties depending on the halogen type and position. Examples include:

  • 1-(3-Fluorophenyl)propan-1-one and 1-(4-Bromophenyl)propan-1-one : These compounds lack hydroxyl and methyl substituents, resulting in lower molecular weights (e.g., 1-(4-Bromophenyl)propan-1-one: C₉H₉BrO , MW 213.07) and higher lipophilicity. They are synthesized via coupling reactions with N-hydroxyphthalimide (NHPI), yielding products in 58–65% efficiency .
  • 1-(3-Bromo-4-fluorophenyl)propan-1-one (CAS 202865-82-5): This analog replaces the hydroxyl group with fluorine, enhancing stability but reducing hydrogen-bonding capacity. Its safety data sheet (SDS) highlights precautions for inhalation and skin contact .
Table 1: Comparison of Halogenated Propanones
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (%)
1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)propan-1-one C₁₁H₁₃BrO₂ 238.24 -Br, -OH, 2× -CH₃ Not reported
1-(4-Bromophenyl)propan-1-one C₉H₉BrO 213.07 -Br 58
1-(3-Bromo-4-fluorophenyl)propan-1-one C₉H₈BrFO 231.07 -Br, -F Not reported

Hydroxy-Substituted Propanones

Hydroxy groups significantly influence solubility and biological activity:

  • 1-(3-Bromo-4-hydroxyphenyl)propan-1-one (CAS 18430-72-3): This positional isomer has a hydroxyl group at the 4-position instead of 6, altering electronic distribution. It is used as a pharmaceutical intermediate but lacks methyl groups, reducing steric hindrance .

Extended Carbon Chain Analogs

Elongation of the ketone chain modifies steric and electronic properties:

  • 1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)-1-butanone (C₁₂H₁₅BrO₂, MW 271.15): The butanone moiety increases molecular weight and may enhance binding affinity in biological systems .
  • 1-(2-Methyl-5-isopropylcyclohex-2-enyl)propan-1-one (Nerone, CAS 31375-17-4): A cyclic analog with a cyclohexenyl group, valued in fragrances for its volatility and stability .

Biological Activity

1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C12H13BrO2
  • Molecular Weight : 269.14 g/mol
  • CAS Number : 32281-97-3

Research indicates that the compound exhibits a range of biological activities, primarily through interactions with various receptors. Notably, it has been shown to influence dopamine receptors, which are crucial in numerous neurological pathways.

Dopamine Receptor Interaction

1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)propan-1-one has been studied for its agonistic effects on dopamine D3 receptors. In vitro assays demonstrated that it promotes β-arrestin translocation and G protein activation, indicating its role as a selective D3 receptor agonist. This selectivity suggests potential applications in treating neurodegenerative diseases where D3 receptor modulation is beneficial .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)propan-1-one:

Activity Description Reference
Dopamine Receptor Agonism Potent agonist for D3 receptor (EC50 ~ 710 nM)
Neuroprotective Effects Exhibits neuroprotective properties in animal models against MPTP-induced neurodegeneration
Antioxidant Activity Demonstrated antioxidant properties in vitro
Acute Toxicity High safety threshold (LD50 > 2000 mg/kg)

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of 1-(3-Bromo-6-hydroxy-2,4-dimethylphenyl)propan-1-one in mice subjected to MPTP-induced neurodegeneration. The results indicated significant preservation of dopaminergic neurons, suggesting that this compound could be a candidate for treating Parkinson's disease .

Case Study 2: Antioxidant Properties

Another research highlighted the compound's antioxidant capabilities. It was found to scavenge free radicals effectively, which could contribute to its neuroprotective effects by mitigating oxidative stress associated with neurodegenerative disorders .

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